An In-depth Technical Guide to 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone: Physicochemical Properties, Synthesis, and Potential Applications
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of the novel heterocyclic compound, 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone. As experimental data for this specific molecule is not yet available in the public domain, this document leverages established principles of organic chemistry and spectral data from analogous structures to offer a scientifically grounded projection of its characteristics. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the unique substitution pattern of this compound suggests significant potential for further investigation.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and related pyrazole derivatives.
Introduction to the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous FDA-approved drugs.[1] Pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[2][3][4] The compound of interest, 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone, features three key functional groups that are expected to modulate its chemical and biological properties:
-
N-tert-butyl group: This bulky alkyl group can influence the molecule's solubility, lipophilicity, and steric profile, potentially impacting its interaction with biological targets.
-
4-hydroxyl group: The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition in biological systems. It also provides a reactive handle for further derivatization.
-
3-acetyl group: The acetyl moiety introduces a ketone functionality, which can also participate in hydrogen bonding and serves as a key synthetic intermediate for creating more complex structures.
This guide will explore the interplay of these functional groups and predict the overall chemical behavior of the title compound.
Predicted Physicochemical and Spectroscopic Properties
The following properties are predicted based on the analysis of structurally similar compounds and computational models.
Physicochemical Data
| Property | Predicted Value |
| Molecular Formula | C9H14N2O2 |
| Molecular Weight | 182.22 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in polar organic solvents. |
| LogP (Octanol/Water) | Predicted to be in the range of 1.5 - 2.5 |
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. The following are the predicted spectral characteristics for 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The tert-butyl group will produce a prominent singlet due to its nine equivalent protons.[5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.6 | Singlet | 9H | -C(CH₃)₃ | Typical range for a tert-butyl group on a nitrogen atom in a heterocyclic ring.[5] |
| ~2.4 | Singlet | 3H | -C(O)CH₃ | Expected chemical shift for an acetyl methyl group attached to a pyrazole ring. |
| ~7.5 | Singlet | 1H | Pyrazole C5-H | The proton at the 5-position of the pyrazole ring. |
| ~9.0-10.0 | Broad Singlet | 1H | -OH | The hydroxyl proton, which may be exchangeable with D₂O. Its chemical shift can be concentration-dependent. |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~28 | -C(CH₃)₃ | Expected chemical shift for the methyl carbons of the tert-butyl group.[5] |
| ~30 | -C(O)CH₃ | Typical range for an acetyl methyl carbon. |
| ~60 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~105 | Pyrazole C5 | Predicted chemical shift for the C5 carbon of the pyrazole ring. |
| ~140 | Pyrazole C4 | The carbon bearing the hydroxyl group. |
| ~150 | Pyrazole C3 | The carbon attached to the acetyl group. |
| ~195 | -C(O)CH₃ | Ketone carbonyl carbon. |
2.2.3. IR Spectroscopy
Infrared spectroscopy will be instrumental in identifying the key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Rationale |
| 3200-3500 (broad) | O-H stretch | Characteristic of the hydroxyl group, likely showing hydrogen bonding.[6] |
| 2950-3000 | C-H stretch (sp³) | From the tert-butyl and acetyl methyl groups. |
| ~1680 | C=O stretch (ketone) | Typical for an acetyl group attached to a heterocyclic ring.[6] |
| 1550-1600 | C=N and C=C stretch | Vibrations from the pyrazole ring. |
2.2.4. Mass Spectrometry
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Assignment | Rationale |
| 182 | [M]⁺ | Molecular ion peak. |
| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl or tert-butyl group. |
| 126 | [M - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group. |
| 57 | [C₄H₉]⁺ | The tert-butyl cation, which is expected to be a prominent peak. |
Proposed Synthesis
The synthesis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone can be logically approached through the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[2][3] In this case, the starting materials would be tert-butylhydrazine and a suitable 1,3,5-tricarbonyl equivalent.
Synthetic Workflow
Caption: Proposed two-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one
-
To a solution of sodium ethoxide, prepared by dissolving sodium (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.0 eq) dropwise at 0 °C.
-
Stir the mixture for 30 minutes, then add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Acidify the reaction mixture with dilute hydrochloric acid and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one.
Rationale: This step creates the necessary 1,3,5-tricarbonyl precursor for the subsequent cyclization. The use of a strong base like sodium ethoxide facilitates the initial Claisen condensation.
Step 2: Synthesis of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone
-
Dissolve 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (1.0 eq) in ethanol.
-
Add tert-butylhydrazine hydrochloride (1.1 eq) to the solution.[7]
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Rationale: The acidic conditions generated from the hydrochloride salt of the hydrazine catalyze the condensation and subsequent cyclization to form the pyrazole ring. Ethanol is a common and effective solvent for this type of reaction.
Reactivity and Derivatization Potential
The title compound possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.
Caption: Potential reactive sites and derivatization pathways.
-
O-Alkylation and O-Acylation: The 4-hydroxyl group can be readily alkylated or acylated under basic conditions to introduce a variety of substituents, thereby modifying the compound's steric and electronic properties.
-
Condensation Reactions: The acetyl group's carbonyl carbon is electrophilic and can undergo condensation reactions with nucleophiles such as hydrazines or primary amines to form hydrazones or imines, respectively. This is a common strategy for building more complex heterocyclic systems.
-
Reduction: The ketone of the acetyl group can be reduced to a secondary alcohol using mild reducing agents like sodium borohydride.
-
Electrophilic Aromatic Substitution: The C5 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, allowing for further functionalization of the heterocyclic core.
Potential Applications in Drug Discovery
While the biological activity of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone has not been reported, the pyrazole scaffold is a well-established pharmacophore.[1][3] Based on the activities of related compounds, this molecule could be a valuable starting point for the development of novel therapeutic agents in several areas:
-
Anti-inflammatory Agents: Many pyrazole derivatives, most notably celecoxib, are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[8] The substitution pattern of the title compound could be explored for similar activity.
-
Anticancer Agents: The pyrazole nucleus is present in several compounds with demonstrated anticancer activity, often through the inhibition of protein kinases.[2]
-
Antimicrobial Agents: Pyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[3]
-
Neuroprotective Agents: Recent studies have identified 4-hydroxyl pyrazole derivatives as potent inhibitors of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.
The synthetic accessibility and potential for diverse derivatization make 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone an attractive candidate for inclusion in screening libraries for drug discovery programs.
Conclusion
This technical guide has provided a detailed, albeit predictive, overview of the chemical properties of 1-(1-tert-butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone. By drawing upon the extensive literature on pyrazole chemistry, we have proposed a viable synthetic route and outlined the expected spectroscopic characteristics of this novel compound. The versatile reactivity of its functional groups opens up numerous avenues for the creation of new chemical entities with potential therapeutic applications. It is our hope that this guide will stimulate further research into this promising area of heterocyclic chemistry and contribute to the discovery of new and effective medicines.
References
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - MDPI. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
t-Butyl group towers over other 1H resonances - ACD/Labs. Available at: [Link]
-
Synthesis of New Pyrazole Derivatives via Diketonic Michael Adducts Diketonik Michael Katılma Ürünlerinden Yeni Pirazol Bile - DergiPark. Available at: [Link]
- EP0749963A1 - N-alkylation method of pyrazole - Google Patents.
-
Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine - Organic Syntheses. Available at: [Link]
-
Mass spectrometric study of some pyrazoline derivatives - ResearchGate. Available at: [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Publishing. Available at: [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications - ResearchGate. Available at: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available at: [Link]
-
1-tert-Butyl-1H-pyrazole | C7H12N2 | CID 13469815 - PubChem. Available at: [Link]
-
13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Available at: [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents | Indian Journal of Chemistry (IJC). Available at: [Link]
-
Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PubMed Central. Available at: [Link]
-
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - MDPI. Available at: [Link]
- CN101973858A - Method for synthesizing tert-butylated hydroxyanisole through solid-liquid-phase reaction - Google Patents.
-
Bioorthogonal 4H-pyrazole “click” reagents - PMC - NIH. Available at: [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]
-
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals. Available at: [Link]
-
Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives - JOCPR. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
-
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline - Semantic Scholar. Available at: [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]
-
Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents - MDPI. Available at: [Link]
-
Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Available at: [Link]
Sources
- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. acdlabs.com [acdlabs.com]
- 6. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ijpsjournal.com [ijpsjournal.com]
